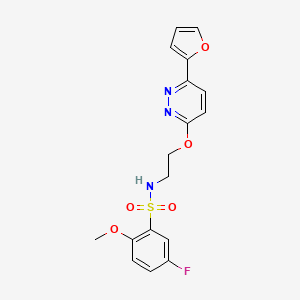
5-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H16FN3O5S and its molecular weight is 393.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C17H16FN3O5S, with a molecular weight of 393.4 g/mol. The presence of a fluorine atom, furan ring, and pyridazine moiety contributes to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H16FN3O5S |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 920243-11-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atom enhances binding affinity to target proteins, which may include enzymes or receptors involved in various metabolic pathways. This interaction can lead to modulation of enzymatic activity or receptor signaling, contributing to its pharmacological effects.
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar chemical frameworks have shown GI50 values ranging from 4.57 to 97.09 μM in human cancer cell lines, suggesting strong potential for anticancer applications .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes, particularly those involved in glucose metabolism. In studies comparing various compounds, it was found that structurally related compounds can act as potent alpha-glucosidase inhibitors, which are crucial for managing postprandial hyperglycemia. The IC50 values reported for these inhibitors indicate a mixed-competitive inhibition mechanism, enhancing their therapeutic relevance in diabetes management .
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that modifications in the sulfonamide group can significantly enhance the anticancer activity of related compounds. For example, a study highlighted that derivatives with enhanced lipophilicity showed improved cellular uptake and cytotoxicity against breast cancer cell lines.
- Diabetes Management : A comparative analysis of various alpha-glucosidase inhibitors revealed that certain derivatives of this compound exhibited superior efficacy in lowering blood glucose levels in animal models, outperforming established drugs like acarbose .
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of this class of compounds. The following table summarizes key findings from recent studies:
Properties
IUPAC Name |
5-fluoro-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O5S/c1-24-15-6-4-12(18)11-16(15)27(22,23)19-8-10-26-17-7-5-13(20-21-17)14-3-2-9-25-14/h2-7,9,11,19H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANKPQFXOLHDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














